

# Application Notes: Staining of Neutral Lipids in Zebrafish Embryos using LipidGreen 2

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## Compound of Interest

Compound Name: LipidGreen 2

Cat. No.: B12415862

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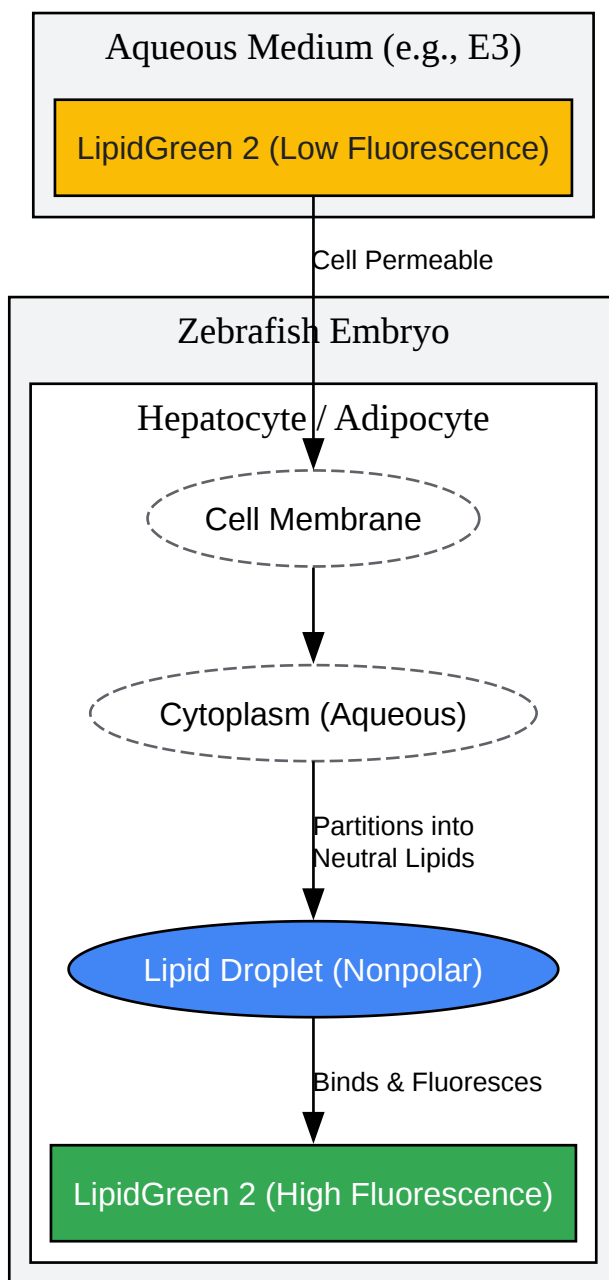
## Introduction

Zebrafish (*Danio rerio*) have emerged as a powerful vertebrate model for studying lipid metabolism, transport, and associated diseases due to their genetic tractability and optical transparency during embryonic development. Visualizing and quantifying lipid accumulation is crucial for this research. **LipidGreen 2** is a second-generation fluorescent probe designed for imaging neutral lipids.<sup>[1][2][3]</sup> It selectively stains neutral lipids over phospholipids, offering a brighter fluorescence signal and lower background compared to earlier dyes like LipidGreen or the non-specific Nile Red.<sup>[3][4]</sup> These characteristics make **LipidGreen 2** an excellent tool for staining and quantifying fat deposits in live zebrafish embryos.

## Principle of the Method

**LipidGreen 2** is a cell-permeable, N-dimethylallylated 3-hydroxyindole based compound. Its mechanism relies on its solvatochromic properties and high hydrophobicity. In aqueous environments, the probe exhibits low fluorescence. Upon entering the nonpolar microenvironment of neutral lipid droplets (composed primarily of triacylglycerols and cholesteryl esters), the probe undergoes a conformational change and becomes highly fluorescent. This selective partitioning and fluorescence enhancement allow for the specific visualization of lipid droplets with minimal background signal from the aqueous cytoplasm or phospholipid-rich membranes.

## Mechanism of Action Diagram



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Caption: Mechanism of **LipidGreen 2** staining in a zebrafish cell.

## Quantitative Data Summary

All key quantitative parameters for using **LipidGreen 2** are summarized in the tables below for easy reference.

Table 1: Physicochemical and Spectral Properties of **LipidGreen 2**

Property	Value	Source(s)
Molecular Formula	<b>C<sub>22</sub>H<sub>29</sub>NO<sub>4</sub></b>	
Molecular Weight	371.47 g/mol	
Solubility	Soluble in DMSO (e.g., 100 mg/mL)	
Excitation Range	440 - 495 nm	
Optimal Excitation	~456 nm	
Emission Range	490 - 570 nm	
Optimal Emission	~534 nm	

| Target | Neutral Lipids (Triglycerides, Cholesteryl Esters) | |

Table 2: Recommended Staining Parameters for Live Zebrafish Embryos

Parameter	Recommendation	Notes	Source(s)
Stock Solution	1-10 mM in DMSO	Aliquot and store at -20°C for up to 1 month or -80°C for 6 months. Protect from light.	
Working Concentration	5 - 10 µM	Dilute stock solution in E3 embryo medium.	
Incubation Time	30 minutes	Longer times may increase background fluorescence.	
Incubation Temperature	28.5 °C	Standard temperature for zebrafish embryo development.	
Wash Steps	2-3 washes with fresh E3 medium	Essential for removing unbound dye and reducing background.	-

| Anesthetic | Tricaine (MS-222) | Use prior to mounting for live imaging to prevent movement. |  
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## Experimental Protocols

### Required Materials and Reagents

- LipidGreen 2 dye
- Dimethyl sulfoxide (DMSO), anhydrous
- Zebrafish embryos at the desired developmental stage
- E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl<sub>2</sub>, 0.33 mM MgSO<sub>4</sub>)
- Petri dishes or multi-well plates

- Micropipettes and tips
- Tricaine solution (MS-222) for anesthetizing embryos
- Low melting point agarose for mounting
- Fluorescence stereomicroscope or confocal microscope

## Reagent Preparation

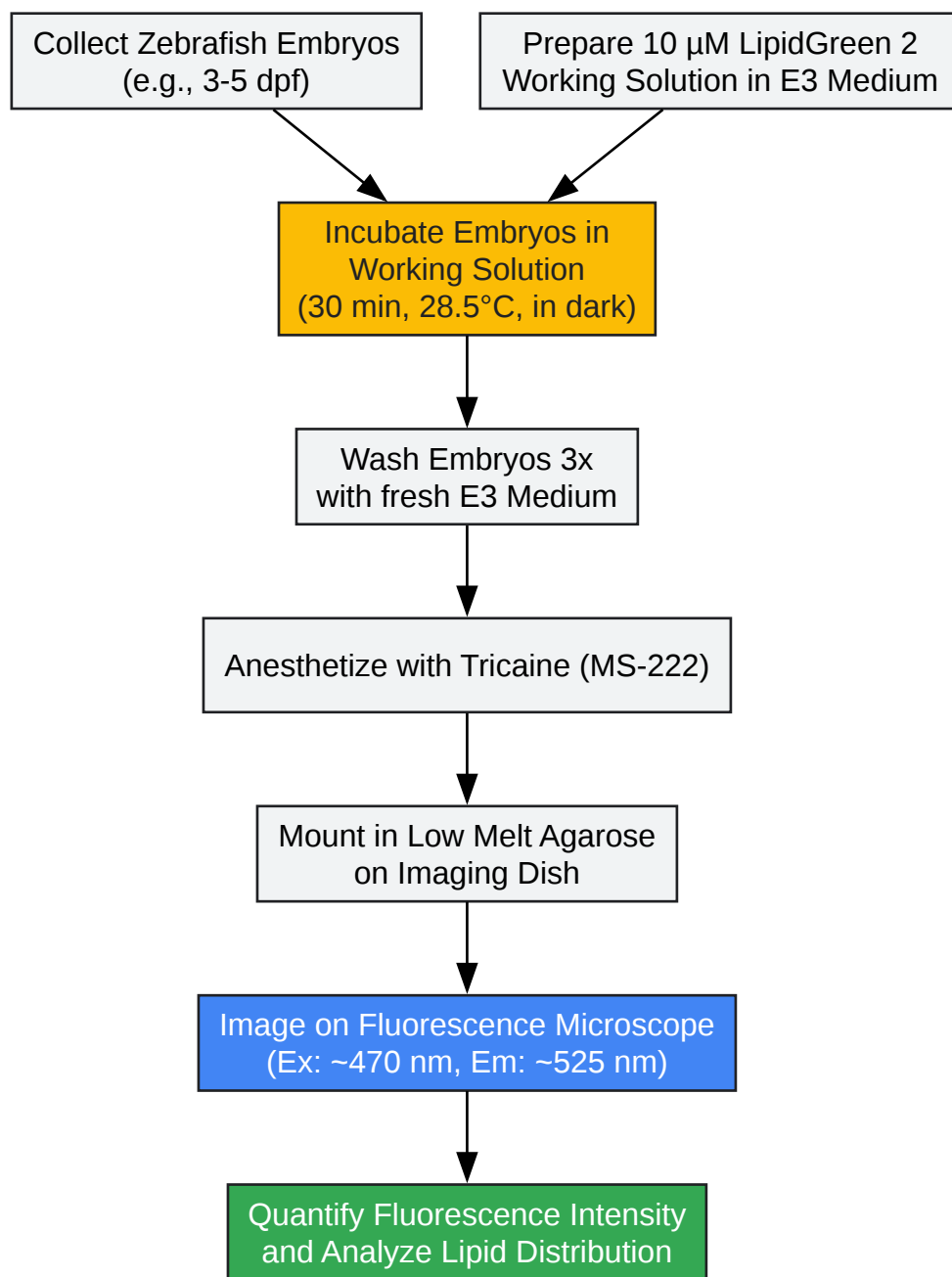
- **LipidGreen 2** Stock Solution (10 mM):
  - Allow the **LipidGreen 2** vial to equilibrate to room temperature.
  - Reconstitute the dye in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, add 269  $\mu$ L of DMSO to 1 mg of **LipidGreen 2** (MW: 371.47).
  - Vortex briefly to ensure complete dissolution.
  - Dispense into small, single-use aliquots.
  - Store stock solutions at -20°C for up to one month, protected from light and moisture.
- **LipidGreen 2** Working Solution (10  $\mu$ M):
  - Thaw one aliquot of the 10 mM stock solution.
  - Prepare the working solution immediately before use by diluting the stock solution 1:1000 in fresh E3 embryo medium. For example, add 1  $\mu$ L of 10 mM stock solution to 1 mL of E3 medium.
  - Vortex gently to mix.

## Staining Protocol for Live Zebrafish Embryos

- Embryo Collection: Collect zebrafish embryos and raise them in E3 medium at 28.5°C to the desired developmental stage (e.g., 3-5 days post-fertilization, dpf).
- Staining:

- Transfer a group of embryos (e.g., 10-20) into a well of a 24-well plate or a small petri dish.
- Remove the E3 medium and replace it with the freshly prepared 10  $\mu$ M **LipidGreen 2** working solution, ensuring embryos are fully submerged.
- Incubate for 30 minutes at 28.5°C, protected from light.
- Washing:
  - Carefully remove the staining solution.
  - Wash the embryos three times with fresh E3 medium, with each wash lasting 5 minutes, to remove unbound dye.
- Anesthetizing and Mounting:
  - Anesthetize the embryos using Tricaine (MS-222) solution to prevent movement during imaging.
  - Mount the embryos on a glass-bottom dish or slide using low melting point agarose (e.g., 1.2% in E3 medium) for stabilization.
- Imaging:
  - Immediately proceed to imaging using a fluorescence microscope.
  - Use a filter set appropriate for green fluorescence (e.g., GFP or FITC filter cube). Recommended settings are excitation around 450-490 nm and emission detection around 515-560 nm.
  - Lipid droplets will appear as bright green puncta. Fat deposits in zebrafish are often found near the yolk, liver, intestine, and pancreas.

## Experimental Workflow Diagram



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Caption: Workflow for staining live zebrafish embryos with **LipidGreen 2**.

## Data Analysis and Interpretation

- **Qualitative Analysis:** Visually inspect the distribution and size of lipid droplets in tissues of interest, such as the liver and visceral adipose tissue. Compare the staining patterns between control and experimental groups.

- Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence.
  - Define a Region of Interest (ROI) around the tissue being analyzed (e.g., the liver).
  - Measure the integrated density or mean fluorescence intensity within the ROI.
  - To account for background, select a nearby region with no specific staining and subtract its mean intensity.
  - Compare the corrected fluorescence values across different experimental groups to determine relative changes in lipid accumulation.

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## References

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